molecular formula C16H8Cl2INOS B15011188 (4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one

(4E)-4-(3-chlorobenzylidene)-2-(2-chloro-5-iodophenyl)-1,3-thiazol-5(4H)-one

Cat. No.: B15011188
M. Wt: 460.1 g/mol
InChI Key: XICNYYWMJCGCBP-VGOFMYFVSA-N
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Description

(4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one is a complex organic compound characterized by its unique structure, which includes chlorine and iodine atoms attached to a phenyl ring, and a thiazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-iodoaniline with 3-chlorobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate then undergoes cyclization with thioglycolic acid under acidic conditions to yield the thiazolone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological systems.

Industry

In the industrial sector, (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial survival or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodoaniline: A precursor in the synthesis of the target compound.

    3-Chlorobenzaldehyde: Another precursor used in the synthesis.

    Thiazolone derivatives: Compounds with similar thiazolone cores but different substituents.

Uniqueness

(4E)-2-(2-Chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-4,5-dihydro-1,3-thiazol-5-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine and iodine atoms, along with the thiazolone core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H8Cl2INOS

Molecular Weight

460.1 g/mol

IUPAC Name

(4E)-2-(2-chloro-5-iodophenyl)-4-[(3-chlorophenyl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C16H8Cl2INOS/c17-10-3-1-2-9(6-10)7-14-16(21)22-15(20-14)12-8-11(19)4-5-13(12)18/h1-8H/b14-7+

InChI Key

XICNYYWMJCGCBP-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/2\C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)SC(=N2)C3=C(C=CC(=C3)I)Cl

Origin of Product

United States

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